molecular formula C14H11FO2 B1596903 4'-(2-Fluorophenoxy)acetophenone CAS No. 58775-91-0

4'-(2-Fluorophenoxy)acetophenone

Cat. No.: B1596903
CAS No.: 58775-91-0
M. Wt: 230.23 g/mol
InChI Key: PMTIXDASSQPMGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Fluorophenoxy)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tin tetramethyl, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the reaction of fluorobenzoyl chloride with magnesium chips in the presence of ethyl alcohol and carbon tetrachloride, followed by refluxing and subsequent purification steps .

Industrial Production Methods

Industrial production of 4’-(2-Fluorophenoxy)acetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for refluxing, distillation, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Fluorophenoxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’-(2-Fluorophenoxy)acetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4’-(2-Fluorophenoxy)acetophenone include other acetophenone derivatives such as:

Uniqueness

4’-(2-Fluorophenoxy)acetophenone is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIXDASSQPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374633
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-91-0
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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